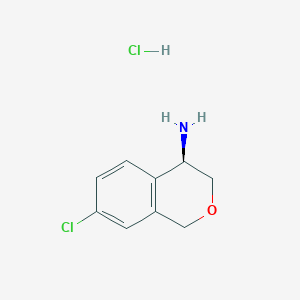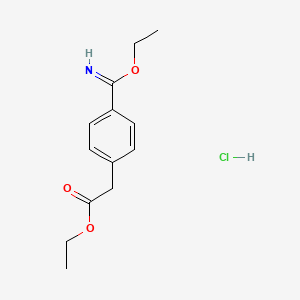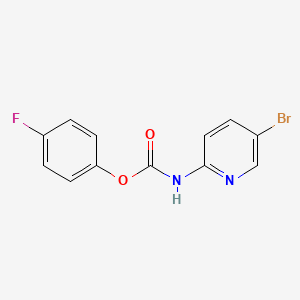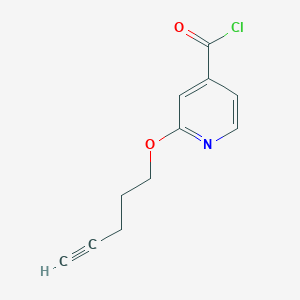
1-(4-溴-2,6-二氟苯基)乙胺盐酸盐
描述
Molecular Structure Analysis
The InChI code for 1-(4-Bromo-2,6-difluorophenyl)ethylamine hydrochloride is 1S/C8H8BrF2N/c1-4(12)8-6(10)2-5(9)3-7(8)11/h2-4H,12H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The molecular weight of 1-(4-Bromo-2,6-difluorophenyl)ethylamine hydrochloride is 272.52 g/mol. Additional physical and chemical properties such as melting point, boiling point, and density were not found in the search results.科学研究应用
代谢研究
- 已对1-(4-溴-2,6-二氟苯基)乙胺盐酸盐及相关化合物在生物系统中的代谢途径进行了研究。例如,在大鼠中研究了4-溴-2,5-二甲氧基苯乙胺(2C-B),一种致幻苯乙胺的体内代谢。这项研究确定了各种代谢物,表明复杂的代谢途径,包括脱氨后的还原或氧化,导致醇和羧酸代谢物,以及其他涉及氨基乙酰化的途径 (Kanamori et al., 2002)。
药物化合物表征
- 乙酸3-{3-[((2R)-3-{[2-(2,3-二氢-1H-茚-2-基)-1,1-二甲基乙基]氨基}-2-羟基丙基)氧基]-4,5-二氟苯基}丙酸乙酯盐酸盐,与1-(4-溴-2,6-二氟苯基)乙胺盐酸盐在结构上相关的化合物,通过光谱和衍射技术进行了表征,以了解其多态形式。这些研究对药物开发和质量控制至关重要 (Vogt et al., 2013)。
衍生物的合成和表征
- 已对1-(4-溴-2,6-二氟苯基)乙胺盐酸盐及相关化合物的各种衍生物进行了合成研究。例如,合成了5-溴-2-甲氧基-6-甲基氨基吡啶-3-羧酸,一个衍生物,涉及多个步骤,并为复杂分子的高效合成方法提供了见解 (Hirokawa et al., 2000)。
化学反应和相互作用
- 已对与1-(4-溴-2,6-二氟苯基)乙胺盐酸盐类似的化合物的反应进行了研究。例如,研究了甲胺基自由基阳离子与卤代乙烯的气相反应,以了解反应机制和效率,为化学相互作用和反应性提供了基本见解 (Nixdorf & Grützmacher, 1999)。
生物化学和药物化学应用
- 已在生物化学和药物化学领域探索了与1-(4-溴-2,6-二氟苯基)乙胺盐酸盐在结构上相关的化合物。例如,合成了某些衍生物,并评估了它们作为潜在SPECT成像剂对sigma-1和sigma-2结合位点的结合特性,突显了它们在诊断成像和药物开发中的潜力 (He et al., 1993)。
安全和危害
The compound has been assigned the hazard statements H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .
作用机制
Target of Action
The bromine and fluorine atoms could potentially form halogen bonds with proteins, influencing their activity .
Pharmacokinetics
Factors such as its molecular weight (27252 g/mol ), and its physical properties like melting point and boiling point, could influence its pharmacokinetics .
Action Environment
Environmental factors such as temperature and pH could potentially influence the compound’s action, efficacy, and stability. For instance, the compound should be stored in an inert atmosphere at room temperature .
生化分析
Biochemical Properties
1-(4-Bromo-2,6-difluorophenyl)ethylamine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain receptors and enzymes, influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, and receptor binding, which can lead to downstream effects on cellular processes .
Cellular Effects
1-(4-Bromo-2,6-difluorophenyl)ethylamine hydrochloride affects various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism and energy production .
Molecular Mechanism
The molecular mechanism of 1-(4-Bromo-2,6-difluorophenyl)ethylamine hydrochloride involves its interaction with biomolecules at the molecular level. It can bind to specific receptors or enzymes, leading to changes in their activity. This binding can result in enzyme inhibition or activation, which in turn affects various cellular processes. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-Bromo-2,6-difluorophenyl)ethylamine hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade, leading to a decrease in its effectiveness. Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of 1-(4-Bromo-2,6-difluorophenyl)ethylamine hydrochloride vary with different dosages in animal models. At lower doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a response. At high doses, toxic or adverse effects may occur, including cellular damage or dysfunction .
Metabolic Pathways
1-(4-Bromo-2,6-difluorophenyl)ethylamine hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. The compound may also influence the activity of key metabolic enzymes, altering the overall metabolic profile of the cell .
Transport and Distribution
Within cells and tissues, 1-(4-Bromo-2,6-difluorophenyl)ethylamine hydrochloride is transported and distributed through specific transporters and binding proteins. These interactions can affect its localization and accumulation within different cellular compartments. The compound’s distribution can influence its activity and effectiveness in various cellular processes .
Subcellular Localization
1-(4-Bromo-2,6-difluorophenyl)ethylamine hydrochloride exhibits specific subcellular localization, which can affect its activity and function. Targeting signals or post-translational modifications may direct it to specific compartments or organelles within the cell. This localization can influence its interactions with other biomolecules and its overall impact on cellular function .
属性
IUPAC Name |
1-(4-bromo-2,6-difluorophenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF2N.ClH/c1-4(12)8-6(10)2-5(9)3-7(8)11;/h2-4H,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBLSJFGZNFOVSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1F)Br)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Bromo-1,8a-dihydro-imidazo[1,2-a]pyridine-2-carbonyl chloride](/img/structure/B1413146.png)









![6-(4-Fluorophenyl)-7-methylpyrazolo[1,5-A]pyrimidin-5-amine](/img/structure/B1413162.png)



